![molecular formula C22H25N3O5 B4645634 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4645634.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it was first synthesized in the 1960s as a potential pharmaceutical drug for treating depression, anxiety, and other mental disorders. In recent years, MDPV has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a surge of euphoria, increased energy, and heightened alertness. However, prolonged use of MDPV can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects in the body, including increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations. Prolonged use of MDPV can lead to neurotoxicity and damage to the dopaminergic system in the brain.
Advantages and Limitations for Lab Experiments
MDPV has several advantages for lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and dependence makes it a challenging compound to work with in the laboratory.
Future Directions
Future research on MDPV should focus on its potential therapeutic applications in treating mental disorders such as depression, anxiety, and ADHD. Studies should also investigate the long-term effects of MDPV on the dopaminergic system in the brain and its potential for neurotoxicity. Additionally, research should explore the development of new compounds that can selectively target dopamine and norepinephrine transporters without the potential for abuse and dependence.
Scientific Research Applications
MDPV has been studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that MDPV acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation.
properties
IUPAC Name |
N'-(2-methoxydibenzofuran-3-yl)-N-(3-morpholin-4-ylpropyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-28-20-13-16-15-5-2-3-6-18(15)30-19(16)14-17(20)24-22(27)21(26)23-7-4-8-25-9-11-29-12-10-25/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFGGLXHSOARSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(=O)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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